Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Elagolix is an antagonist of the gonadotropin-releasing hormone receptor (GnRHR; Ki = 0.9 nM in a radioligand binding assay). It is selective for GnRHR over the cytochrome P450 (CYP) isoform CYP3A4 (IC50 = 56 μM) as well as a panel of 100 receptors, ion channels, enzymes, and transporters (IC50s = >10 μM). Elagolix inhibits GnRH-induced inositol phosphate production in RBL-1 cells expressing human GnRHR (IC50 = 1.5 nM). In vivo, elagolix (30 mg/kg) suppresses production of luteinizing hormone in castrated male cynomolgus macaques. Formulations containing elagolix have been used in the treatment of endometriosis. Elacytarabine is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. Elacytarabine is a fatty acid derivative of [cytarabine], an approved cytotoxic cancer drug. Cytarabine has limitations such as minimal uptake in solid tumours and is only used to treat leukaemia. Elacytarabine is designed to overcome this limitation and has shown considerable uptake in solid tumour cells. Elacytarabine is a patented new chemical entity of the nucleoside analog class, with improved biological properties and the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma and ovarian cancer.
Elacytarabine is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. Elacytarabine is a fatty acid derivative of [cytarabine], an approved cytotoxic cancer drug. Cytarabine has limitations such as minimal uptake in solid tumours and is only used to treat leukaemia. Elacytarabine is designed to overcome this limitation and has shown considerable uptake in solid tumour cells. Elacytarabine is a patented new chemical entity of the nucleoside analog class, with improved biological properties and the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma and ovarian cancer.
Elaidyl-sulfamide is a sulfamoyl analogue of oleoylethanolamide (OEA). ES is a lipid mediator of satiety that works through the peroxisome proliferator-activated receptor alpha (PPARα).
Elaidamide is a fatty acid amide that has been found in the cerebrospinal fluid of sleep-deprived cats. It inhibits rat microsomal epoxide hydrolase (mEH; Ki = 70 nM). Elaidamide also inhibits porcine pancreatic and human synovial phospholipase A2 (PLA2). In vivo, elaidamide (10 mg/animal) induces physiological sleep in rats. Elaidamide is a fatty acid amide that has been found in the cerebrospinal fluid (CSF) of sleep-deprived cats. It inhibits rat microsomal epoxide hydrolase. Elaidamide also inhibits porcine pancreatic and human synovial phospholipase A2 (PLA2). In vivo, Elaidamide induces physiological sleep in rats.
Elamipretide, also known as MTP-131, SS-31 or D-Arg-Dmt-Lys-Phe-NH2, is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin. Elamipretide has unexpected properties for a small highly charged peptide in that it readily permeates cell membranes and crosses the blood brain barrier. elamipretide protects against hypertrophy and fibrosis in an AII infusion model and a transaortic constriction (TAC) model. Elamipretide also reduces diastolic dysfunction in the AII infusion model. Elamipretide initially thought to exert its protective effect by the ROS-scavenging activity of the dimethyltyrosine residue. However, more recent studies revealed a novel mechanism of elamipretide action. Studies show elamipretide selectively interacts with CL in liposomes, bicelles, and mitoplasts in vitro. They also showed that elamipretide can abolish inhibitory effects of CL on cytochrome c reduction and electron transport in mitoplasts and that elamipretide can increase oxygen consumption and ATP production in isolated mitochondria.
Elaiophylin is a macrodiolide antibiotic that can be isolated from various strains of Streptomyces. It displays in vitro anti-protozoal activity against both Plasmodium and Trypanosoma (IC50s = 370 and 460 ng/ml, respectively) and cytotoxicity against human fetal lung fibroblast MRC-5 cells (IC50 = 870 ng/ml). Elaiophylin alone has no activity against Candida, although it enhances the anti-fungal activity of rapamycin. Elaiophylin also forms stable, long-lasting ion channels in bilayer membranes that are selective for cations. Antibiotic. Active against Gram-positive bacteria, protozoa and tumors. Testosterone 5alpha-reductase inhibitor. Nitric oxide synthase (NOS) inhibitor. Immunosuppressive and enhances the antifungal activity of rapamycin. Elaiophylin is a macrolide antibiotic first isolated from Streptomyces melanosporus. Elaiophylin demonstrates antifungal activity as well as cytotoxicity against mammalian tumor cells, protozoa, and nematodes. This compound has displayed immunosuppressive activity through inhibition of B-cell stimulation and inhibiting proliferation of lymphocytes stimulated by mitogens. Elaiophylin is an inhibitor of 5 α-Reductase and NOS.
Elarofiban, also known as RWJ-53308, is a potent, selective and orally active GPIIb/IIIa antagonist. RWJ-53308 is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist that inhibits fibrinogen binding to GPIIb/IIIa with an IC(50) of 0.4+/-0.3 nM. RWJ-53308 inhibits thrombin-induced platelet aggregation in human gel-filtered platelets (IC(50)=60+/-12 nM) and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) (IC(50)=60+/-10, 150+/-30, 70+/-4, and 160+/-80 nM, respectively). RWJ-53308 may be useful for both acute and chronic treatment of arterial thrombotic disorders.
Elasnin is a product isolated from certain strains of Streptomyces that acts as a reversible inhibitor of elastase with IC50 values of 1.3 and 30 µg/ml for human granulocyte and pancreatic enzymes, respectively. It inhibits human leukocyte elastase, porcine pancreatic elastase, and chymotrypsin with Ki values of 93, 69, and 224 µM, respectively. Inhibitor of human leukocyte elastase (IC50=1.3ug/ml), different other elastases and chymotrypsin (IC50=82ug/ml). Elasnin is a reversible inhibitor of elastase with IC50 values of 1.3 and 30 µg/ml for human granulocyte and pancreatic enzymes, respectively. Elasnin is a potential agent for the treatment of chronic obstructive lung diseases. Elasnin is a new human granulocyte elastase inhibitor produced by a strain of Streptomyces.